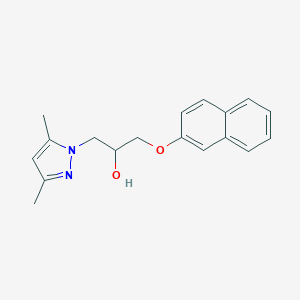

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Description

This compound features a 3,5-dimethylpyrazole core linked via a propan-2-ol chain to a naphthalen-2-yloxy group. The pyrazole moiety is aromatic, with methyl substituents enhancing steric bulk, while the naphthalene group contributes hydrophobicity.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-9-14(2)20(19-13)11-17(21)12-22-18-8-7-15-5-3-4-6-16(15)10-18/h3-10,17,21H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJWJWWKZDWHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form 3,5-dimethyl-1H-pyrazole.

Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using an appropriate alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

Etherification with naphthol: The final step involves the etherification of the alkylated pyrazole with naphthol. This can be done using a suitable coupling reagent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The naphthyl ether linkage can be subjected to nucleophilic substitution reactions, where the naphthyl group can be replaced by other aromatic or aliphatic groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like alkyl halides, aryl halides, or amines in the presence of a base

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the naphthalene moiety can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

*Note: Activities for the target compound are inferred from structural analogs.

Key Observations:

Pyrrole derivatives (e.g., compound 19) lack pyrazole’s dual nitrogen atoms, reducing hydrogen-bonding diversity but enhancing electron-richness .

Substituent Effects :

- The naphthalen-2-yloxy group in the target compound increases hydrophobicity compared to smaller aryl groups (e.g., benzene sulfonamide in compound 18), likely improving membrane permeability.

- Methyl groups on pyrazole (target) vs. pyrrole (compound 19) influence steric hindrance and electronic effects, with 13C-NMR shifts aiding differentiation .

Synthetic Pathways :

- Pyrazole derivatives (target and compound 18) utilize cyclization with diketones under acidic or alcoholic conditions, while pyrrole derivatives require alternative reagents (e.g., acetic acid) .

Spectral and Crystallographic Insights

- 13C-NMR : Methyl groups on pyrazole (target) would resonate at ~20–25 ppm, distinct from pyrrole’s ~10.91 ppm (compound 19) .

- Crystallography : Pyrazoline derivatives () show well-defined packing patterns due to hydrogen bonding, suggesting the target compound’s hydroxyl group could stabilize crystal lattices similarly.

Biological Activity

The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key steps typically include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Naphthalen-2-yloxy Group Introduction : Achieved through nucleophilic substitution reactions.

- Final Alkylation : To introduce the propanol moiety, often through alkylation techniques.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Pyrazole derivatives are noted for their anti-inflammatory properties. The compound has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Properties

Research indicates that certain pyrazole derivatives possess antimicrobial activity. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, showcasing their potential as antibacterial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

- Substituents on the Pyrazole Ring : The presence of methyl groups at positions 3 and 5 enhances lipophilicity and may improve cellular uptake.

- Naphthalenic Substitution : The naphthalene moiety contributes to the compound's hydrophobic character, potentially increasing binding affinity to target proteins.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Antitumor Efficacy in Breast Cancer Models : A study evaluated pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant cytotoxicity and potential for use in combination therapies with doxorubicin .

- Anti-inflammatory Activity in Animal Models : In vivo studies have shown that analogs of this compound significantly reduce inflammation in rodent models of arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.